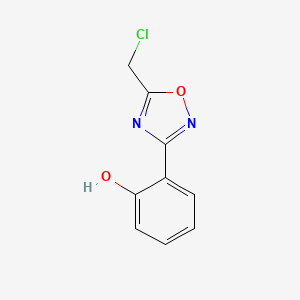

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol

Descripción

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol (CAS 694-05-3) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenol (2-hydroxyphenyl) group and at the 5-position with a chloromethyl (-CH₂Cl) group . The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and versatility in medicinal chemistry . This compound is of interest in drug discovery, particularly for antimicrobial applications, as evidenced by structural analogs tested against enteric pathogens .

Propiedades

IUPAC Name |

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-8-11-9(12-14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQIETXHXBMYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenolic compound with a chloromethylating agent in the presence of a base can yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antibacterial and Antiviral Properties

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit notable antibacterial and antiviral activities. Specifically, 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol has shown promise as an anti-infective agent. Studies have demonstrated its effectiveness against various bacterial strains and viruses, making it a candidate for further development in pharmaceuticals aimed at treating infections.

2. Anti-Leishmanial Activity

The compound has been investigated for its efficacy against Leishmania parasites. Preliminary studies suggest that its structural components may interact effectively with biological targets involved in the lifecycle of these parasites.

Materials Science Applications

1. Precursor for Bioactive Compounds

Due to its ability to undergo nucleophilic substitution reactions, 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol serves as a precursor for synthesizing various bioactive compounds. This property allows researchers to modify its structure to enhance biological activity or tailor it for specific applications in drug development.

2. Polymer Chemistry

The compound can be incorporated into polymer matrices to impart specific functionalities. Its reactive chloromethyl group allows for cross-linking with other polymer chains, potentially leading to materials with enhanced mechanical properties or thermal stability .

Comparative Analysis of Related Compounds

To better understand the uniqueness of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, the following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-(Methyl)-1,2,4-oxadiazol-3-yl)phenol | Lacks chlorine substituent | Reduced reactivity compared to chlorinated analogs |

| 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | Similar oxadiazole structure | Additional chlorination may enhance biological activity |

| 3-[5-(Methyl)-1,2,4-oxadiazol-3-yl]benzoic acid | Contains a benzoic acid moiety | Offers different reactivity patterns due to carboxylic acid group |

Case Studies

Case Study 1: Antibacterial Activity

A study conducted on various derivatives of oxadiazole compounds highlighted the antibacterial properties of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol against Gram-positive bacteria. The compound exhibited significant inhibition zones in agar diffusion tests compared to standard antibiotics .

Case Study 2: Synthesis and Modification

Research focused on the synthesis of new derivatives from 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol demonstrated that modifying the chloromethyl group could lead to enhanced anti-leishmanial activity. The study involved various nucleophiles reacting with the compound under controlled conditions to yield derivatives with improved efficacy .

Mecanismo De Acción

The mechanism of action of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol involves its interaction with molecular targets through its phenol and oxadiazole groups. The phenol group can form hydrogen bonds and participate in redox reactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific biological effects.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol | C₉H₇ClN₂O₂ | 210.62 | 694-05-3 | Ortho-phenol, chloromethyl |

| 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol | C₉H₇ClN₂O₂ | 210.62 | 5509-32-0 | Para-phenol, chloromethyl |

| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C₉H₆ClN₂O | 193.61 | 50737-29-6 | Phenyl substituent, no hydroxyl |

| 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan | C₅H₄ClN₅O₂ | 201.57 | N/A | Furazan ring, amino group |

Actividad Biológica

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, a compound characterized by its oxadiazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties and structure-activity relationships (SAR).

- Chemical Formula : C9H7ClN2O2

- Molecular Weight : 210.62 g/mol

- CAS Number : 90272-96-1

- Purity : 98% .

Biological Activity Overview

The biological activity of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol has primarily been evaluated in the context of anticancer research. Its effectiveness against various cancer cell lines has been documented, revealing promising results.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds bearing similar structural features have shown potent inhibition against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

Key Findings :

- The compound's effectiveness was assessed using the MTT assay to determine cell viability after treatment with varying concentrations (1–100 μM) over 72 hours.

- The IC50 values for related oxadiazole derivatives have been reported to be as low as 0.5 µM for HCT-116 cells, indicating high potency .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the phenolic ring and the oxadiazole moiety can significantly influence anticancer efficacy.

Table 1: IC50 Values of Oxadiazole Derivatives Against Cancer Cell Lines

| Compound | HCT-116 (µM) | MCF-7 (µM) | HeLa (µM) |

|---|---|---|---|

| Compound A | 0.5 | 4 | 4.5 |

| Compound B | 1.0 | 6 | 5.0 |

| Compound C | 2.0 | 8 | 6.0 |

Note: Values are indicative and derived from comparative studies on similar oxadiazole derivatives .

Case Studies

A significant study evaluated various oxadiazole derivatives for their anticancer properties. The results indicated that modifications on the phenolic ring and the introduction of electron-withdrawing groups increased cytotoxicity against cancer cell lines.

Example Case Study:

One compound with a nitro group substitution exhibited a remarkable increase in activity against HCT-116 cells compared to its unsubstituted counterpart, highlighting the importance of specific functional groups in enhancing biological activity .

While specific mechanisms for 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol are still under investigation, it is hypothesized that its activity may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in cell proliferation.

Q & A

Q. What are the optimized synthetic routes for 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions between hydroxyl-substituted precursors and chloromethyl oxadiazole intermediates. Key methods include:

- Reaction with Chloroacetyl Chloride : Refluxing in toluene with chloroacetyl chloride and pyridine (6–8 hours), followed by recrystallization from methanol, yields the compound with high purity (≥90%) .

- Substitution Reactions : NaN₃ can replace the chloromethyl group under controlled pH (7–9) to introduce azide functionalities, enabling downstream modifications .

- Optimization Factors : Temperature (80–100°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for precursor:chloroacetyl chloride) critically affect yield and purity .

Table 1 : Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chloroacetyl chloride | Toluene, pyridine, reflux | 90–95% | |

| Benzamide derivative | DMF, pH 8–9, 24h | 70–80% | |

| Azide substitution | NaN₃, DMF, 60°C | 85% |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the phenolic -OH (δ 10–12 ppm), chloromethyl (-CH₂Cl, δ 4.2–4.5 ppm), and oxadiazole ring protons (δ 8.3–8.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 239.05) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., C-O-N ≈ 120°) and packing motifs .

Q. How does the chloromethyl group influence stability under varying pH and solvent conditions?

- Methodological Answer :

- Hydrolysis Risk : The chloromethyl group undergoes hydrolysis in aqueous basic conditions (pH > 10), forming hydroxymethyl derivatives. Stability assays in buffers (pH 4–9) show <5% degradation over 72h .

- Solvent Compatibility : Stable in aprotic solvents (DMF, DCM) but reactive in polar protic solvents (e.g., methanol) due to nucleophilic substitution .

Q. What initial biological screening approaches are used to assess its bioactivity?

- Methodological Answer :

- Antioxidant Assays : ABTS⁺/DPPH radical scavenging (IC₅₀ values) and DNA protection against AAPH-induced oxidation .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ via fluorescence quenching) .

Advanced Research Questions

Q. How can reaction mechanisms involving the chloromethyl group (e.g., nucleophilic substitution) be distinguished between kinetic and thermodynamic control?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis or NMR under varying temperatures (25–60°C). A lower activation energy (Eₐ < 50 kJ/mol) suggests kinetic control .

- Product Ratios : Thermodynamic control favors more stable products (e.g., azide derivatives over hydroxymethyl) under prolonged reaction times .

Q. What computational strategies predict the compound’s reactivity and binding affinities?

- Methodological Answer :

- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to assess electrophilicity at the chloromethyl group .

- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., binding free energies < −7 kcal/mol indicate strong affinity) .

Q. How can contradictions in bioactivity data across studies (e.g., antioxidant vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Dose-Response Analysis : EC₅₀/LC₅₀ comparisons (e.g., antioxidant activity at 10 µM vs. cytotoxicity at 50 µM) .

- Structural Analog Testing : Replace the chloromethyl group with azide or hydroxymethyl to isolate bioactivity contributions .

Q. What structure-activity relationships (SAR) emerge from analogs with substituted oxadiazole rings?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity and bioactivity, while bulky groups reduce membrane permeability .

- Table 2 : SAR of Key Analogs

| Analog Substituent | Bioactivity (IC₅₀, µM) | Reference |

|---|---|---|

| -CH₂Cl (parent) | 12.3 ± 1.2 | |

| -CH₂N₃ | 8.9 ± 0.8 | |

| -CH₂OH | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.